molecular formula C18H18N2O4 B12607245 N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate CAS No. 876954-28-8

N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate

Número de catálogo: B12607245
Número CAS: 876954-28-8
Peso molecular: 326.3 g/mol
Clave InChI: HBZKLSOFUHEPJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a methoxyphenyl group and a quinolin-8-yloxy group attached to an acetamide backbone. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it valuable for various applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route involves the reaction of 4-methoxyaniline with chloroacetyl chloride to form N-(4-methoxyphenyl)chloroacetamide. This intermediate is then reacted with 8-hydroxyquinoline in the presence of a base, such as potassium carbonate, to yield the final product. The reaction is usually carried out in an organic solvent, such as dichloromethane, under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This may include the use of continuous flow reactors, advanced purification techniques, and automated monitoring systems to ensure consistent product quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(4-hydroxyphenyl)-2-(quinolin-8-yloxy)acetamide.

    Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and substituted acetamide derivatives. These products can have different chemical and physical properties, making them useful for specific applications.

Aplicaciones Científicas De Investigación

N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and as a lead compound for the design of new pharmaceuticals.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mecanismo De Acción

The mechanism of action of N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparación Con Compuestos Similares

Similar Compounds

    N-(4-Hydroxyphenyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    N-(4-Methylphenyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with a methyl group instead of a methoxy group.

    N-(4-Chlorophenyl)-2-(quinolin-8-yloxy)acetamide: Similar structure but with a chlorine atom instead of a methoxy group.

Uniqueness

N-(4-Methoxyphenyl)-2-(quinolin-8-yloxy)acetamide monohydrate is unique due to the presence of the methoxy group, which can influence its chemical reactivity, solubility, and biological activity. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, making it potentially more effective in certain applications compared to its analogs.

Propiedades

Número CAS

876954-28-8

Fórmula molecular

C18H18N2O4

Peso molecular

326.3 g/mol

Nombre IUPAC

N-(4-methoxyphenyl)-2-quinolin-8-yloxyacetamide;hydrate

InChI

InChI=1S/C18H16N2O3.H2O/c1-22-15-9-7-14(8-10-15)20-17(21)12-23-16-6-2-4-13-5-3-11-19-18(13)16;/h2-11H,12H2,1H3,(H,20,21);1H2

Clave InChI

HBZKLSOFUHEPJG-UHFFFAOYSA-N

SMILES canónico

COC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=CC=C3.O

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.